molecular formula C9H9N B13439326 2-Phenylpropionitrile-d5

2-Phenylpropionitrile-d5

Cat. No.: B13439326
M. Wt: 136.20 g/mol
InChI Key: NVAOLENBKNECGF-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpropionitrile-d5 is a deuterated derivative of 2-Phenylpropionitrile, a compound characterized by the presence of a phenyl group attached to a propionitrile moiety. The deuterium atoms replace the hydrogen atoms in the propionitrile group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpropionitrile-d5 can be synthesized through the mono-C-methylation of arylacetonitriles using dimethyl carbonate. The reaction involves heating phenylacetonitrile with dimethyl carbonate and potassium carbonate in an autoclave at 180°C for 18 hours. The resulting product is then subjected to hydrolysis using sodium hydroxide to yield 2-Phenylpropionitrile .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced biocatalytic systems. For instance, the enantioselective hydrolysis of racemic 2-Phenylpropionitrile by bacterial strains such as Agrobacterium tumefaciens can yield the desired compound with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropionitrile-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of different functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to introduce new functional groups.

Major Products Formed

Scientific Research Applications

2-Phenylpropionitrile-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpropionitrile-d5 involves its interaction with specific enzymes such as nitrilases and nitrile hydratases. These enzymes catalyze the hydrolysis of the nitrile group to form corresponding amides or carboxylic acids. The molecular targets include the active sites of these enzymes, where the compound undergoes enzymatic transformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpropionitrile
  • 2-Phenylglycinonitrile
  • Mandelonitrile
  • 2-Phenylbutyronitrile

Uniqueness

2-Phenylpropionitrile-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in isotopic labeling studies. This isotopic substitution allows for the tracking of the compound in various biochemical and chemical processes, providing insights into reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C9H9N

Molecular Weight

136.20 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)propanenitrile

InChI

InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3/i2D,3D,4D,5D,6D

InChI Key

NVAOLENBKNECGF-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C#N)[2H])[2H]

Canonical SMILES

CC(C#N)C1=CC=CC=C1

Origin of Product

United States

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